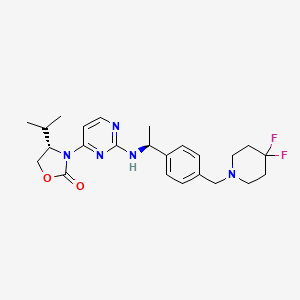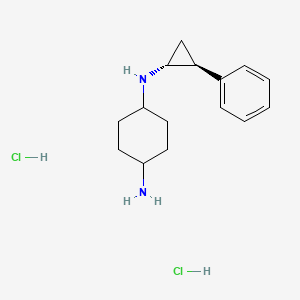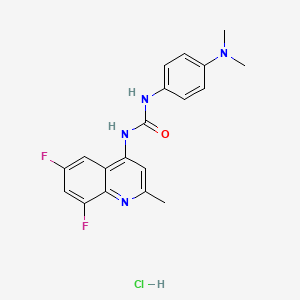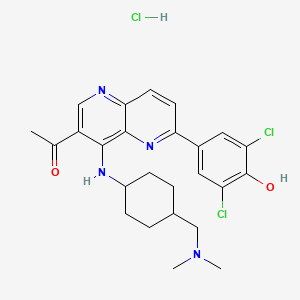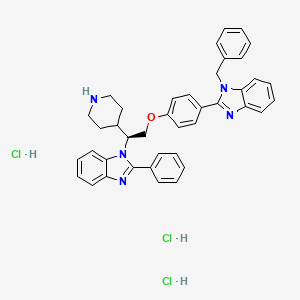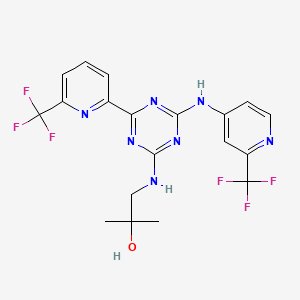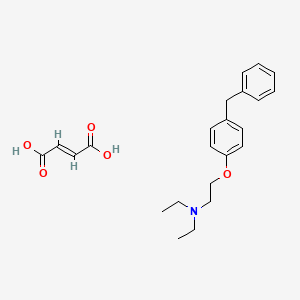
Dppe fumarate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DPPE fumarate is an inhibitor of histamine binding at the intracellular binding site . Its chemical name is N, N -Diethyl-2- [4- (phenylmethyl)phenoxy]ethanamine fumarate .
Synthesis Analysis
A novel synthetic method for not only symmetric but also unsymmetric DPPE derivatives has been disclosed. This method uses two phosphine-centered radicals and gaseous ethylene, which is a useful and fundamental C2 unit that is ubiquitous in industrial processes .Molecular Structure Analysis
The molecular weight of DPPE fumarate is 399.48 . Its formula is C19H25NO.C4H4O4 . The compound is soluble to 100 mM in DMSO .Chemical Reactions Analysis
Reactions of (dppe)NiCl2 (dppe = 1,2-bis(diphenylphosphino)ethane) with chlorido-substituted phenyl thiolates (R Cl S −) produced the corresponding nickel thiolate complexes (dppe)Ni(SR Cl)2 (R Cl = 3,5-C6H3Cl2 (1), C6Cl5 (2)) in high isolated yields .Physical And Chemical Properties Analysis
DPPE fumarate has a molecular weight of 399.48 . It is soluble to 100 mM in DMSO . The compound should be stored in a desiccated state at -20°C .科学的研究の応用
I have conducted a search on the scientific research applications of “Dppe fumarate,” and here is a summary of the findings:
Synthesis of Mixed Dithiolates/Phosphines Nickel Complexes
Dppe fumarate is used in the synthesis of nickel complexes with mixed dithiolates/phosphines, which are important in various chemical reactions and potential applications in material science .
Staudinger-type Reactions
It has applications in Staudinger-type reactions, which are a class of chemical reactions significant in organic synthesis and pharmaceuticals .
Antiestrogen-binding Site Ligand
Dppe fumarate acts as a ligand for the antiestrogen-binding site (AEBS), which is relevant in the study of hormone-related functions and diseases .
Phospholipid Research
In biochemistry, it is involved in studies related to phospholipids like DPPC, DPPE, DPPG, and DPPS, which are crucial for understanding cell membrane dynamics and drug delivery systems .
DNA Damage Response
Fumarase activity, which is related to fumarate, plays a role in DNA damage response and repair mechanisms, an area of significant interest in cancer research and therapy .
Therapeutic Applications
Emerging therapeutic applications for fumarates include their use in neurological and cardiovascular diseases beyond their established uses in conditions like psoriasis and multiple sclerosis .
Enhancing Chemotherapy
Tesmilifene fumarate (DPPE fumarate) has been found to enhance the cytotoxicity of chemotherapy while protecting normal cells, indicating its potential use in cancer treatment .
作用機序
Target of Action
DPPE fumarate, also known as Tesmilifene fumarate, is primarily an antagonist of the H1C receptor . It is also a ligand for the antiestrogen-binding site (AEBS) . The H1C receptor is a subtype of histamine receptors, which play a crucial role in inflammatory responses, gastric acid secretion, and neurotransmission . AEBS is involved in the metabolism of certain drugs .
Mode of Action
It is proposed that dppe fumarate may modulate the effects of 12(s)hete in cancer cells, indirectly influencing the susceptibility of cellular dna to chemotherapy . It is also suggested that DPPE fumarate may be an activating P-glycoprotein (P-gp) substrate, enabling the P-gp pump to extrude typical P-gp substrates more efficiently .
Biochemical Pathways
DPPE fumarate’s interaction with its targets leads to changes in several biochemical pathways. For instance, it is thought to up-regulate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which is activated in response to oxidative stress . Additionally, it may influence the energetic metabolism of endothelial cells, promoting glycolysis and diminishing cell respiration .
Pharmacokinetics
The pharmacokinetics of oral fumarates, such as DPPE fumarate, are highly variable, particularly after food intake . This variability suggests that the absorption, distribution, metabolism, and excretion (ADME) properties of DPPE fumarate can significantly impact its bioavailability .
Result of Action
DPPE fumarate potentiates a wide range of cytotoxics and even offers some protection to normal cells . The enhanced ATP production required to maintain ATP levels may result in the generation of reactive oxygen species (ROS) to an extent that overwhelms the cell’s ability to inactivate them .
Action Environment
The action, efficacy, and stability of DPPE fumarate can be influenced by various environmental factors. For instance, food intake can significantly affect the pharmacokinetics of DPPE fumarate
Safety and Hazards
特性
IUPAC Name |
2-(4-benzylphenoxy)-N,N-diethylethanamine;(E)-but-2-enedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO.C4H4O4/c1-3-20(4-2)14-15-21-19-12-10-18(11-13-19)16-17-8-6-5-7-9-17;5-3(6)1-2-4(7)8/h5-13H,3-4,14-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOMDYHTGZSGDD-WLHGVMLRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)CC2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCOC1=CC=C(C=C1)CC2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

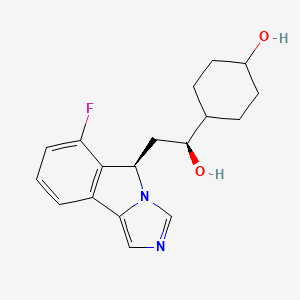

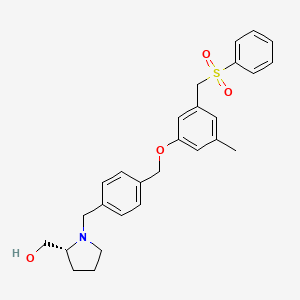

![6-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide](/img/structure/B560131.png)


